3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide - 899745-85-8

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-3150170
CAS Number: 899745-85-8
Molecular Formula: C22H22N4O2
Molecular Weight: 374.444
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a multi-substituted pyrimidinone compound. It has been investigated as a potential therapeutic agent due to its inhibitory activity against the HIV-1 (Human Immunodeficiency Virus-1) integrase enzyme. The compound belongs to a class of molecules that target and disrupt the integration process of the HIV-1 viral DNA into the host cell's genome, a crucial step in the viral replication cycle.

Synthesis Analysis

The synthesis of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is achieved through a multi-step process:

Mechanism of Action

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide acts as an inhibitor of HIV-1 integrase. The exact mechanism of inhibition is not fully elucidated in the available literature, but it is likely to involve binding to the active site of the enzyme and preventing the catalytic activity required for the integration of viral DNA into the host genome.

Applications

The primary application of 3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide identified in the available literature is its potential use as an anti-HIV agent. By inhibiting the HIV-1 integrase enzyme, this compound could potentially disrupt the viral replication cycle and reduce viral load in infected individuals.

6-Chloro-3-(3,4-dioxo-2-phenylamino-cyclobut-1-enylamino)-2-hydroxybenzamide

Compound Description: This compound is an antagonist for the interleukin-8 (IL-8) receptor. []

4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide (Quin-C1)

Compound Description: This compound, referred to as Quin-C1, is a nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1). It exhibits a number of biological activities including chemotaxis, induction of β-glucuronidase secretion in neutrophils, and stimulation of calcium mobilization. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide

Compound Description: This compound is part of a series of N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide derivatives synthesized and evaluated for antimicrobial activity. []

2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (1c)

Compound Description: This compound, designated as 1c, demonstrates cardiotonic activity as assessed by Straub’s perfusion method. []

4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide (1d)

Compound Description: Compound 1d exhibits cardiotonic activity as measured by Straub’s perfusion method. []

3-methyl-4-nitro-N-(4-(6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (2a)

Compound Description: This compound, referred to as 2a, shows cardiotonic activity when assessed using Straub’s perfusion method. []

4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide (2d)

Compound Description: Compound 2d, exhibits cardiotonic activity, as measured by Straub’s perfusion method. []

Properties

CAS Number

899745-85-8

Product Name

3-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

IUPAC Name

3-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.444

InChI

InChI=1S/C22H22N4O2/c1-28-19-6-4-5-17(15-19)22(27)23-18-9-7-16(8-10-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27)

InChI Key

RENAJLONERLXIN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.